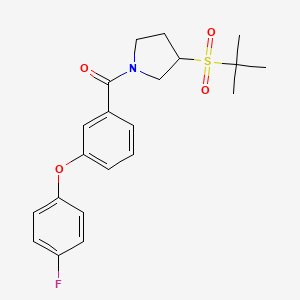

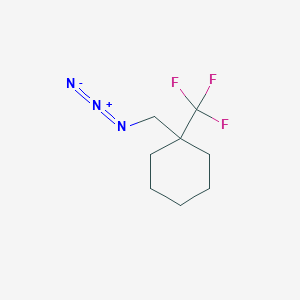

![molecular formula C11H11N3O3 B2394425 [5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid CAS No. 1216294-22-2](/img/structure/B2394425.png)

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Green Synthetic Approaches

These compounds can be synthesized using green synthetic methods . These methods include the application of microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, the use of catalysts, and continuous flow synthesis . These approaches not only reduce the formation and utilization of toxic chemicals but also increase the reaction performance, enhancing the product yields, purity, post-synthetic processes, and energy consumption .

Antioxidant Effects

The compounds have been synthesized and evaluated for in-vitro antioxidant effects . The evaluation was done using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .

Corrosive Inhibitive Properties

The compounds have been studied for their corrosive inhibitive properties . The study was conducted via weight loss (W.L.) measurement and electrochemical impedance .

Combinatorial Chemistry

The compounds can be synthesized using a three-component one-pot approach . This approach is based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . This method has an 81% success rate in parallel synthesis .

Pharmacological Potentials

The compounds have versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial and Antitubercular Agents

The compounds have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . They have been proven to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name |

2-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-11(16)6-9-12-10(14-13-9)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDURUPUGVBJDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=NN2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

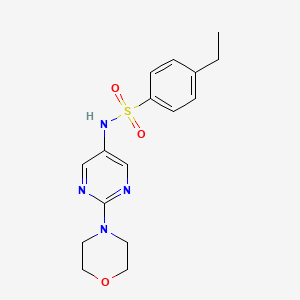

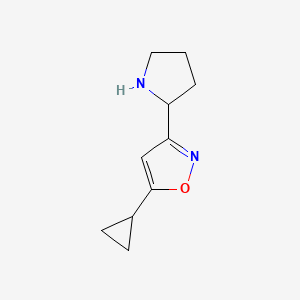

![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)

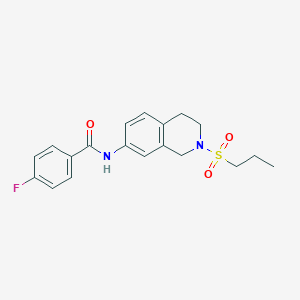

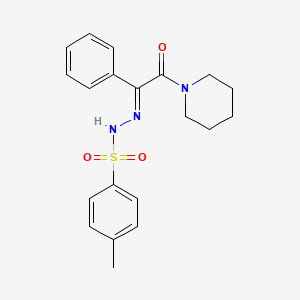

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

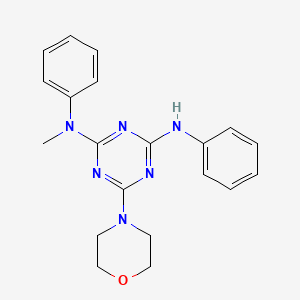

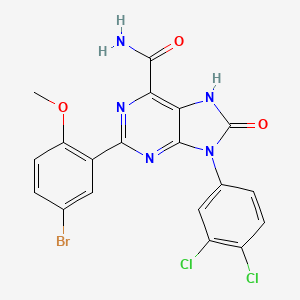

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)

![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)